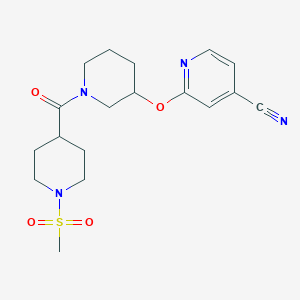

2-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile

Description

Properties

IUPAC Name |

2-[1-(1-methylsulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-27(24,25)22-9-5-15(6-10-22)18(23)21-8-2-3-16(13-21)26-17-11-14(12-19)4-7-20-17/h4,7,11,15-16H,2-3,5-6,8-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRQBWUGTAKEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals. .

Biological Activity

2-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile, with CAS number 2034503-19-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, synthesis, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 393.5 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas, including:

- Anticancer Activity

- Antimicrobial Properties

- Enzyme Inhibition

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperidine and isonicotinonitrile have been shown to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that related compounds effectively inhibited the proliferation of breast cancer cells, suggesting that this compound may possess similar properties.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of piperidine derivatives. Compounds structurally related to this compound have shown efficacy against a range of bacterial strains, indicating that this compound may also have broad-spectrum antimicrobial activity.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is particularly noteworthy. It has been suggested that such compounds can inhibit carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. A study on related sulfonamide derivatives revealed inhibition constants (K_i) in the low micromolar range against specific isoforms of CA, which could be extrapolated to predict similar activity for our compound.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Piperidine derivatives | Inhibition of cancer cell proliferation |

| Antimicrobial | Isonicotinone analogs | Broad-spectrum antibacterial activity |

| Enzyme Inhibition | Sulfonamide derivatives | K_i values: 57.7 - 98.2 µM against CA II |

Case Studies

- Anticancer Efficacy : A study conducted on a series of piperidine-based compounds demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating strong potential for further development.

- Antimicrobial Screening : Another investigation evaluated the antimicrobial effects of structurally similar compounds against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL.

- Enzyme Inhibition : The inhibition profile of related compounds against carbonic anhydrase isoforms was assessed using a stopped-flow CO2 hydrase assay, revealing selective inhibition patterns which could be beneficial for therapeutic applications targeting specific diseases.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.